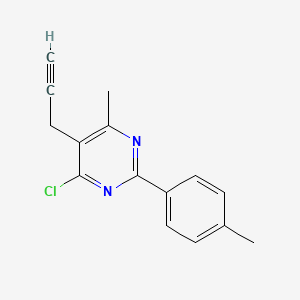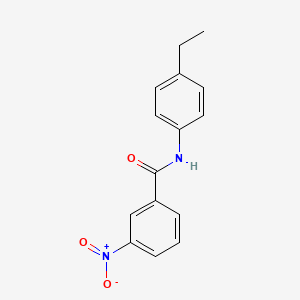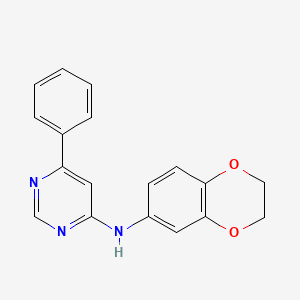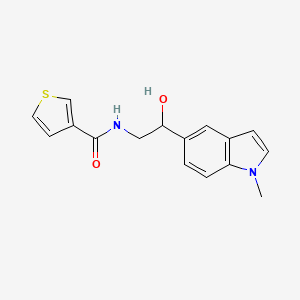![molecular formula C25H21FN2O3 B2376016 N-(benzo[d][1,3]dioxol-5-ylméthyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acétamide CAS No. 922095-49-6](/img/structure/B2376016.png)
N-(benzo[d][1,3]dioxol-5-ylméthyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a fluorobenzyl group, and an indole moiety
Applications De Recherche Scientifique
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the indole moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling reactions: The benzo[d][1,3]dioxole and indole intermediates are coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide: Similar structure but lacks the fluorine atom.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamide: Contains a chlorine atom instead of fluorine.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-methylbenzyl)-1H-indol-3-yl)acetamide: Features a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its non-fluorinated analogs.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c26-20-8-5-17(6-9-20)14-28-15-19(21-3-1-2-4-22(21)28)12-25(29)27-13-18-7-10-23-24(11-18)31-16-30-23/h1-11,15H,12-14,16H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZIUUSTVJNFIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2375934.png)
![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)



![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)

![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)

![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)


![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2375955.png)
